molecular formula C4H10N2O3S2 B12795250 S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate CAS No. 10319-72-9

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate

Cat. No.: B12795250
CAS No.: 10319-72-9
M. Wt: 198.3 g/mol
InChI Key: VAJZTLPJFFJLIZ-UHFFFAOYSA-N
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Description

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group and an iminoethyl group attached to a thiosulfate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of dimethylamine with an appropriate thiosulfate precursor under controlled conditions. One common method involves the reaction of dimethylamine with thiosulfuric acid or its derivatives. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfates.

    Reduction: It can be reduced to form sulfides or other reduced sulfur species.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonates, while reduction may yield sulfides.

Scientific Research Applications

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound may act as a sulfur donor or participate in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sodium thiosulfate: A well-known thiosulfate compound used in various applications, including medicine and industry.

    Ammonium thiosulfate: Another thiosulfate compound with similar properties and applications.

    Potassium thiosulfate: Used in agriculture and industry for its sulfur content.

Uniqueness

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate is unique due to the presence of the dimethylamino and iminoethyl groups, which impart specific chemical and biological properties. These functional groups may enhance its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry.

Properties

CAS No.

10319-72-9

Molecular Formula

C4H10N2O3S2

Molecular Weight

198.3 g/mol

IUPAC Name

1-(dimethylamino)-1-imino-2-sulfosulfanylethane

InChI

InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9)

InChI Key

VAJZTLPJFFJLIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)CSS(=O)(=O)O

Origin of Product

United States

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